2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2092568-55-1
VCID: VC3131296
InChI: InChI=1S/C8H12ClF2NO2/c1-5(9)7(14)12-4-8(10,11)2-6(12)3-13/h5-6,13H,2-4H2,1H3
SMILES: CC(C(=O)N1CC(CC1CO)(F)F)Cl
Molecular Formula: C8H12ClF2NO2
Molecular Weight: 227.63 g/mol

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2092568-55-1

Cat. No.: VC3131296

Molecular Formula: C8H12ClF2NO2

Molecular Weight: 227.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one - 2092568-55-1

Specification

CAS No. 2092568-55-1
Molecular Formula C8H12ClF2NO2
Molecular Weight 227.63 g/mol
IUPAC Name 2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C8H12ClF2NO2/c1-5(9)7(14)12-4-8(10,11)2-6(12)3-13/h5-6,13H,2-4H2,1H3
Standard InChI Key SFUHOZPMRHJCJT-UHFFFAOYSA-N
SMILES CC(C(=O)N1CC(CC1CO)(F)F)Cl
Canonical SMILES CC(C(=O)N1CC(CC1CO)(F)F)Cl

Introduction

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C9H14ClF2NO2 and a molecular weight of 241.66 g/mol. This compound is of significant interest in scientific research due to its unique structural features, which include a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents. It is classified as a chiral β-hydroxy-α-amino ketone, making it an important intermediate in the synthesis of potential therapeutic agents.

Synthesis Methodologies

The synthesis of 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one can be achieved through several methodologies. One notable approach involves a one-step synthesis using a mixture of 3,4-diethoxycyclobut-3-ene-1,2-dione, (S)-pyrrolidin-2-ylmethanol, and triethylamine in dichloromethane. The reaction is typically conducted at room temperature for an extended period until completion, as indicated by thin-layer chromatography (TLC). The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system.

Synthesis ComponentsDescription
Starting Materials3,4-diethoxycyclobut-3-ene-1,2-dione, (S)-pyrrolidin-2-ylmethanol, triethylamine
SolventDichloromethane
Purification MethodSilica-gel column chromatography with methanol-dichloromethane gradient
YieldUp to 91.9%

Applications in Research

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research, particularly in medicinal chemistry. Its unique structural features make it suitable for studies exploring structure–activity relationships. Additionally, it serves as an important intermediate in the synthesis of potential therapeutic agents, with potential applications in treating metabolic disorders due to its interaction with melanocortin receptors MC3 and MC4.

Research ApplicationsDescription
Medicinal ChemistryIntermediate for therapeutic agents synthesis
Structure-Activity StudiesExploration of structure–activity relationships
Therapeutic PotentialInteraction with melanocortin receptors for metabolic disorders

Chemical Reactions and Mechanisms

The compound can participate in various chemical reactions due to its electrophilic chloro group and nucleophilic pyrrolidine moiety. It can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. For instance, reactions involving amination can yield derivatives that may have enhanced pharmacological properties.

Chemical ReactionsDescription
Nucleophilic SubstitutionReplacement of chlorine with nucleophiles
Amination ReactionsPotential for enhanced pharmacological properties

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